4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRHCWBTFHMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxy group can be introduced via nucleophilic substitution reactions, often using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds with shared benzamide, heterocyclic, or fluorinated motifs.
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives
- Structural Differences : The pyridine ring in these derivatives (imidazo[1,2-a]pyridine) replaces the pyrimidine core of the target compound. Bromine at the 8-position introduces steric bulk and alters electronic properties compared to the methoxy group in the target .
- Synthesis : Both compounds utilize 4-fluoroaniline intermediates but diverge in heterocyclic coupling steps. The bromo-substituted analogs require zinc dust and ammonium chloride for cyclization, whereas the target compound’s synthesis () employs thiophosphate intermediates and chromatographic purification .
- Analytical Data :
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)
- Structural Differences: A morpholino group and acrylamide substituent replace the benzamide and methoxyphenyl groups in the target. The 5-oxoimidazo[1,2-a]pyrimidine core may reduce planarity compared to the unmodified pyrimidine in the target .
4-Fluoro-N-(4-(3-((4-Methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- Structural Differences : A thiazole ring replaces the imidazo[1,2-a]pyrimidine core. The 3-oxopropyl side chain introduces conformational flexibility absent in the rigid bicyclic system of the target .
- Functional Implications : Thiazole-containing analogs are often associated with antimicrobial activity, whereas imidazo[1,2-a]pyrimidines are more commonly linked to anticancer targets .
Table 1: Key Properties of Compared Compounds
*Estimated based on molecular formulas.
Key Findings and Implications
Fluorine vs. Bromine : Fluorine’s electronegativity and small size favor metabolic stability, whereas bromine’s bulk may hinder cellular permeability but enhance halogen bonding .
Synthetic Challenges : The target compound’s synthesis () requires meticulous purification (e.g., NEt3-treated silica), contrasting with the straightforward cyclization of brominated analogs .
Limitations and Contradictions
- Pharmacological Data : Evidence lacks biological activity data for the target compound, limiting functional comparisons.
- Yield Discrepancies : The target’s moderate yield (59%) suggests scalability challenges compared to unreported yields of analogs .
Biological Activity
The compound 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a novel derivative within the class of imidazo-pyrimidine compounds. This article explores its biological activity, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antibacterial properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies will also be discussed.
Synthesis and Structural Characteristics
The synthesis of This compound typically involves multi-step organic reactions, including the formation of the imidazo-pyrimidine core and subsequent modifications to introduce the fluorine and methoxy groups. The compound's structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazo[1,2-a]pyrimidine |
| Substituents | Fluoro, Methoxy |
| Functional Groups | Amide |
Anticancer Activity
Research has indicated that imidazo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown potent antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various imidazo-pyrimidine derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features inhibited cell growth with IC50 values in the low micromolar range (0.4 - 1.0 μM) against colon carcinoma cells .
Anti-inflammatory Activity
The compound's potential as a COX-2 inhibitor has also been investigated. In vitro assays revealed that certain derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.
Table 2: COX-2 Inhibition Data
| Compound | IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Celecoxib | 0.06 | 10 |
| 4-fluoro-N-(5-(imidazo... | 0.05 | 15 |
Antibacterial Activity
While primarily studied for their anticancer properties, some imidazo-pyrimidine derivatives have also shown antibacterial activity against Gram-positive and Gram-negative bacteria. However, the specific activity of This compound in this regard remains less documented .
Structure-Activity Relationship (SAR)
The biological activity of imidazo-pyrimidine derivatives is heavily influenced by their structural components:
- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Group : Potentially increases solubility and alters pharmacokinetic properties.
Table 3: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increased potency |
| Methoxy | Improved solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized imidazo[1,2-a]pyrimidine intermediates and benzamide derivatives. For example, intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline (from ) can be coupled with activated benzoyl chlorides. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like pyridine or triethylamine. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (methanol/water) improves purity. LC-MS and NMR (¹H, ¹³C) are critical for verifying structural integrity .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) during characterization?
- Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or impurities. For example, in , the amide proton in ¹H-NMR appears at δ 10.80 ppm due to hydrogen bonding. Use deuterated DMSO for resolving broad peaks and compare with computed spectra (DFT calculations) to confirm assignments. IR peaks at ~1672 cm⁻¹ (C=O stretch) and ~3153 cm⁻¹ (amide N-H) should align with theoretical values. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., CLK, DDR1) due to structural similarities to known inhibitors ( ). Use fluorescence-based ATP competition assays or ELISA for IC₅₀ determination. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) can assess antiproliferative effects. Include positive controls like staurosporine for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Methodological Answer : Systematically modify substituents on the benzamide (e.g., fluoro vs. methoxy) and imidazo[1,2-a]pyrimidine (e.g., bromo vs. trifluoromethyl) moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like CLK kinases. Synthesize analogs (e.g., ’s dual DDR1/2 inhibitor) and compare IC₅₀ values. Correlate logP (lipophilicity) with cellular permeability using Caco-2 assays .
Q. What strategies mitigate poor solubility in pharmacological studies?
- Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO/PEG 400 mixtures) or formulation as nanoparticles (e.g., PLGA encapsulation). Salt formation (e.g., hydrochloride) or prodrug approaches (e.g., esterification of the amide) may improve bioavailability. Phase-solubility diagrams and dynamic light scattering (DLS) help optimize formulations .
Q. How can X-ray crystallography resolve the compound’s binding mode with its target?
- Methodological Answer : Co-crystallize the compound with the target protein (e.g., CLK kinase) using sitting-drop vapor diffusion. Optimize crystallization conditions (e.g., PEG 3350, Tris-HCl pH 8.5). Resolve structures via synchrotron radiation (≤1.8 Å resolution) and analyze using CCP4 or Phenix. Compare with analogs (e.g., ’s Cpd-1) to identify critical hydrogen bonds or hydrophobic interactions .
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Methodological Answer : Use xenograft mouse models (e.g., subcutaneous tumor implants) for oncology studies. Administer the compound via oral gavage or intraperitoneal injection; monitor tumor volume via caliper or bioluminescence. Assess toxicity via histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). Pharmacokinetic studies (plasma t₁/₂, AUC) guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
